3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile
Overview
Description
3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound belonging to the indole family Indoles are heterocyclic compounds with a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile typically involves the following steps:
Starting Material: The synthesis begins with 7-ethylindole, which can be prepared from 2-ethylphenylhydrazine hydrochloride and dihydrofuran using concentrated sulfuric acid as a catalyst.
Formation of Intermediate: The 7-ethylindole is then reacted with ethylene carbonate under basic conditions to form 7-ethyltryptophol.
Final Product: The 7-ethyltryptophol is further reacted with a suitable nitrile source, such as acetonitrile, in the presence of a base to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.
Pathways Involved: Key pathways include protein kinase inhibition, histone deacetylase inhibition, and DNA topoisomerase inhibition.
Comparison with Similar Compounds
Similar Compounds
7-ethyltryptophol: A precursor in the synthesis of 3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile.
3-(7-ethyl-1H-indol-3-yl)-3-(3-methoxyphenyl)propanoic acid: Another indole derivative with similar structural features.
3-((7-ethyl-1H-indol-3-yl)-methyl)-2-methylquinoline: An indolylquinoline derivative with potential anticancer properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitrile group allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-(7-ethyl-1H-indol-3-yl)-3-oxopropanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c1-2-9-4-3-5-10-11(8-15-13(9)10)12(16)6-7-14/h3-5,8,15H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYAUTCMQJMISV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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